molecular formula C19H12N6O3 B2911207 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1207015-49-3

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2911207
CAS No.: 1207015-49-3
M. Wt: 372.344
InChI Key: DZZQGDIXKVBEPN-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H12N6O3 and its molecular weight is 372.344. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to be useful as anxiolytic or antiepileptic agents , suggesting that they may interact with GABA receptors or voltage-gated sodium channels, which are common targets for these types of drugs.

Mode of Action

Based on its potential use as an anxiolytic or antiepileptic agent , it can be hypothesized that it may enhance the action of inhibitory neurotransmitters, reduce neuronal excitability, or interfere with the propagation of seizure activity in the brain.

Biochemical Pathways

If it acts as an anxiolytic or antiepileptic agent , it may be involved in modulating the GABAergic system or sodium ion channels, which play crucial roles in neuronal signaling.

Result of Action

If it acts as an anxiolytic or antiepileptic agent , it may help to reduce anxiety or prevent seizures by modulating neuronal activity.

Properties

IUPAC Name

5-(furan-2-yl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N6O3/c26-19(15-10-17(28-24-15)16-5-2-8-27-16)21-13-4-1-3-12(9-13)14-6-7-18-22-20-11-25(18)23-14/h1-11H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZQGDIXKVBEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.